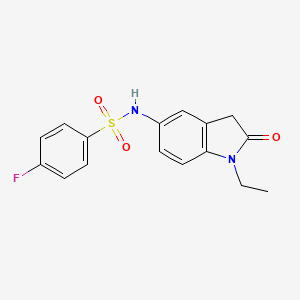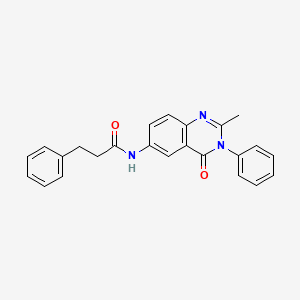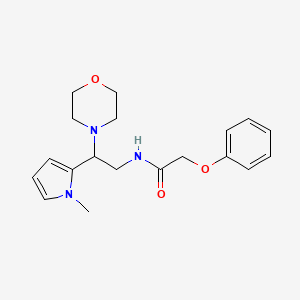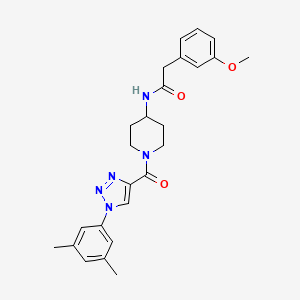
N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-2-oxoindolin-5-yl)-4-fluorobenzenesulfonamide is a compound that can be associated with a class of benzenesulfonamide derivatives. These derivatives are known for their biological activities, particularly as inhibitors of various enzymes. For instance, compounds with similar structures have been evaluated for their inhibitory effects on cyclooxygenase enzymes , carbonic anhydrases , and have been used in the synthesis of azepino[4,5-b]indole derivatives . Additionally, they have been studied for their anticancer activities and have been used in enantioselective fluorination reactions .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives often involves the introduction of various substituents to enhance biological activity and selectivity. For example, the introduction of a fluorine atom has been shown to preserve COX-2 potency and increase COX1/COX-2 selectivity . Similarly, the synthesis of novel benzenesulfonamides with indolinone moieties has been reported, which showed significant inhibitory activity against carbonic anhydrase isoforms and anticancer activity . The synthesis of N-fluorobenzenesulfonimide derivatives has also been explored for their use in catalytic reactions .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of a fluorine atom, for instance, has been found to enhance binding potency toward certain enzymes . The crystal structures of some fluorinated benzenesulfonamides in complex with carbonic anhydrase isozymes have been determined, providing insights into their high binding affinity . The molecular structure of these compounds, including the position of substituents, plays a significant role in their reactivity and selectivity in various biological and chemical processes .
Chemical Reactions Analysis
Benzenesulfonamide derivatives participate in various chemical reactions, including cycloisomerization and fluorination reactions . The reactivity of these compounds can be fine-tuned by modifying the substituents on the phenyl rings, which affects the yield and selectivity of the reactions . The interaction of N-fluorobenzenesulfonimide with other reactants, such as C60, has been explored, leading to the formation of various fullerene adducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The introduction of fluorine atoms not only affects the biological activity but also the binding potency of these compounds . The enantioselective properties of certain derivatives have been exploited in synthesizing 3-fluoro-2-oxindoles with high yields and enantioselectivities . The ability of these compounds to inhibit enzymes and induce apoptosis in cancer cells is also a notable physical property related to their chemical structure .
Aplicaciones Científicas De Investigación
Antimicrobial and COX-2 Inhibitor Applications
Beyond their applications in cancer treatment, these derivatives also demonstrate effectiveness in other areas. Certain derivatives synthesized and evaluated have been identified as potent antimicrobial agents, showcasing significant inhibition against various microbial strains. Additionally, some derivatives are recognized as selective cyclooxygenase-2 (COX-2) inhibitors, indicating their potential in treating conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of specific substituents, such as a fluorine atom, has been noted to preserve COX-2 potency while enhancing selectivity, further highlighting the derivatives' therapeutic potential (Kumar et al., 2014; Hashimoto et al., 2002).
Propiedades
IUPAC Name |
N-(1-ethyl-2-oxo-3H-indol-5-yl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c1-2-19-15-8-5-13(9-11(15)10-16(19)20)18-23(21,22)14-6-3-12(17)4-7-14/h3-9,18H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUYPEBSVOLLEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2553647.png)



![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-thienylmethyl)-3-piperidinecarboxamide](/img/structure/B2553654.png)

![3-(1,3-benzodioxol-5-yl)-5-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2553656.png)
![1-[2-({[(4-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2553660.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2553661.png)
![2-[5-(Trifluoromethyl)tetrazol-1-yl]benzoic acid](/img/structure/B2553662.png)

![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2553665.png)
![2-(methylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553667.png)
